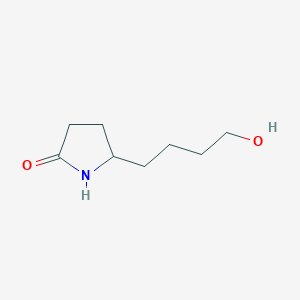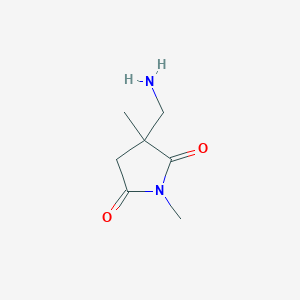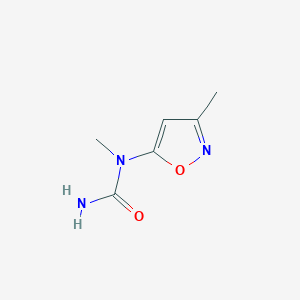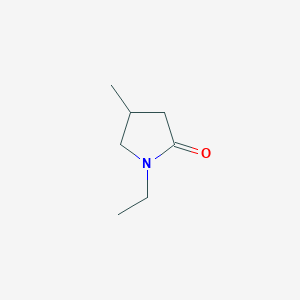![molecular formula C42H28NO2P B12872333 (8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide](/img/structure/B12872333.png)
(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of carbazole, dibenzofuran, and diphenylphosphine oxide moieties, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative through a reaction between carbazole and a suitable halogenated benzene compound under basic conditions.
Coupling with Dibenzofuran: The carbazole derivative is then coupled with dibenzofuran using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires the use of a palladium catalyst, a base, and a suitable solvent such as toluene or DMF.
Introduction of Diphenylphosphine Oxide:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphine oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide: has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of (8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with cellular proteins and enzymes, leading to changes in cellular functions and signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide: can be compared with other similar compounds, such as:
(4-(9H-Carbazol-9-yl)phenyl)diphenylphosphine oxide: Lacks the dibenzofuran moiety, resulting in different chemical and physical properties.
(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)triphenylphosphine oxide: Contains a triphenylphosphine oxide group instead of diphenylphosphine oxide, leading to variations in reactivity and applications.
The uniqueness of This compound
Properties
Molecular Formula |
C42H28NO2P |
|---|---|
Molecular Weight |
609.6 g/mol |
IUPAC Name |
9-[4-(6-diphenylphosphoryldibenzofuran-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C42H28NO2P/c44-46(32-12-3-1-4-13-32,33-14-5-2-6-15-33)41-21-11-18-36-37-28-30(24-27-40(37)45-42(36)41)29-22-25-31(26-23-29)43-38-19-9-7-16-34(38)35-17-8-10-20-39(35)43/h1-28H |
InChI Key |
URJAJKBUFMQTIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=C(C=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12872271.png)
![Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate](/img/structure/B12872274.png)


![1-(4-Aminobenzo[d]oxazol-2-yl)-2-chloroethanone](/img/structure/B12872310.png)

![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)




